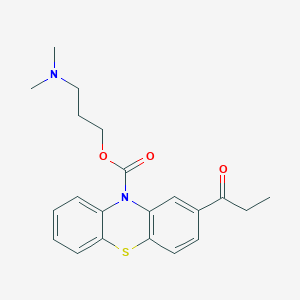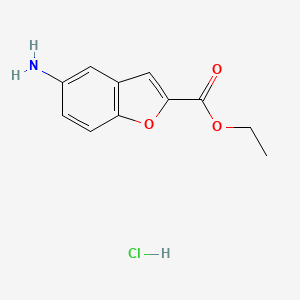![molecular formula C8H16Cl2N2O2 B1469840 Acide 5-méthyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylique dihydrochlorure CAS No. 1432678-07-3](/img/structure/B1469840.png)
Acide 5-méthyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylique dihydrochlorure
Vue d'ensemble
Description
5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride is a useful research compound. Its molecular formula is C8H16Cl2N2O2 and its molecular weight is 243.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalyse en synthèse organique
Acide 5-méthyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylique dihydrochlorure: est utilisé comme catalyseur dans diverses réactions de synthèse organique. Ses propriétés basiques, nucléophiles et catalytiques le rendent approprié pour les réactions de substitution, de cycloaddition, d'isomérisation et de transposition . La capacité du composé à faciliter la substitution aromatique électrophile et les réactions de Mannich est particulièrement remarquable, offrant une voie pour synthétiser efficacement des molécules organiques complexes.
Production de polyuréthane
Dans la production de polyuréthanes, ce composé sert de catalyseur efficace. Il accélère la réaction entre les polyols et les isocyanates, ce qui est crucial pour la formation de mousses de polyuréthane utilisées dans les applications d'isolation, de meubles et d'automobile .
Microscopie à fluorescence
Le composé trouve une application en microscopie à fluorescence comme anti-agent de décoloration. Il aide au montage des échantillons et il est démontré qu'il piège les radicaux libres générés par l'excitation du fluorochrome, préservant ainsi le signal de fluorescence pendant l'imagerie .
Lasers à colorant
En tant que composant dans les lasers à colorant, l'this compound agit comme un milieu laser. Il contribue à la stabilité et à l'efficacité du laser, qui est utilisé dans diverses applications scientifiques et médicales .
Cadres métallo-organiques (MOF)
Ce composé est également étudié pour son utilisation potentielle dans le développement de cadres métallo-organiques (MOF). Les MOF sont des structures aux tailles de pores réglables et ont des applications allant du stockage de gaz à la catalyse. Les liaisons organiques dicarboxyliques bicycliques du composé pourraient conduire à des MOF transparents adaptés aux applications optiques .
Chimie analytique
En chimie analytique, le composé est utilisé pour ses propriétés en chromatographie liquide haute performance (HPLC), en chromatographie liquide-spectrométrie de masse (LC-MS) et en chromatographie liquide ultra-performante (UPLC). Ces techniques sont essentielles pour la séparation, l'identification et la quantification des mélanges chimiques .
Mécanisme D'action
Target of Action
The primary target of 5-Methyl-1,4-diazabicyclo[22It is known that 1,4-diazabicyclo[222]octane (DABCO), a related compound, is commonly used in organic synthesis as a weak Lewis base . It shows the properties of an uncharged supernucleophile .
Mode of Action
5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride likely interacts with its targets through its basic, nucleophilic, and catalytic properties, similar to DABCO . The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration .
Biochemical Pathways
The specific biochemical pathways affected by 5-Methyl-1,4-diazabicyclo[22Dabco is known to be used as a catalyst in a series of organic reactions, such as the morita–baylis–hillman reaction .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-Methyl-1,4-diazabicyclo[22Dabco is known to be hygroscopic and has good solubility in many polar, as well as nonpolar solvents .
Result of Action
The specific molecular and cellular effects of 5-Methyl-1,4-diazabicyclo[22Dabco is known to show selective catalytic activity, and the reactions in its presence proceeded in different directions than those catalyzed by other lewis bases .
Action Environment
The action, efficacy, and stability of 5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride can be influenced by environmental factors. For instance, DABCO is known to be hygroscopic, and due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture, DABCO must be stored under an inert gas atmosphere in a refrigerator .
Analyse Biochimique
Biochemical Properties
5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride is a highly nucleophilic tertiary amine base. It acts as a catalyst and reagent in polymerization and organic synthesis . This compound interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical reactions. For instance, it is used in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . The nucleophilicity of 5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride allows it to promote coupling reactions, making it a valuable tool in biochemical research.
Cellular Effects
5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. This compound’s ability to act as a nucleophilic catalyst enables it to interact with cellular components, altering their function and activity. For example, it has been shown to retard photobleaching of fluorescein and other fluorescent dyes in fluorescence microscopy . This indicates its potential impact on cellular imaging and analysis techniques.
Molecular Mechanism
The molecular mechanism of 5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride involves its interaction with biomolecules through nucleophilic catalysis. It forms adducts with various substrates, facilitating their transformation into desired products. This compound’s strong ligand and Lewis base properties allow it to form stable complexes with biomolecules, enhancing their reactivity . Additionally, it can promote enzyme inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride can change over time. Its stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound is stable under normal storage conditions but may degrade under prolonged exposure to air and moisture . Long-term in vitro and in vivo studies are necessary to fully understand its temporal effects on cellular processes.
Dosage Effects in Animal Models
The effects of 5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on biochemical reactions and cellular processes. At high doses, it can cause toxic or adverse effects. For instance, it has been reported to cause skin and eye irritation, as well as respiratory issues in high concentrations . Understanding the dosage-dependent effects is essential for its safe and effective use in biochemical research.
Metabolic Pathways
5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound’s role as a nucleophilic catalyst allows it to participate in key biochemical transformations, such as the Baylis-Hillman reactions of aldehydes and unsaturated ketones . Its impact on metabolic pathways highlights its importance in biochemical research and applications.
Transport and Distribution
Within cells and tissues, 5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride is transported and distributed through interactions with transporters and binding proteins. Its solubility in water and organic solvents facilitates its movement across cellular membranes . This compound’s ability to accumulate in specific cellular compartments can influence its biochemical activity and effectiveness.
Subcellular Localization
The subcellular localization of 5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, its role in fluorescence microscopy suggests its localization in cellular regions involved in imaging and analysis . Understanding its subcellular distribution is crucial for optimizing its use in biochemical research.
Propriétés
IUPAC Name |
5-methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.2ClH/c1-6-4-10-3-2-9(6)5-7(10)8(11)12;;/h6-7H,2-5H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOWFBNPXGTWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CCN1CC2C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1469769.png)


![N-[2-(4-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1469773.png)
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B1469774.png)




![3-[3-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1469780.png)
